molecular formula C6H5NO3S B1631942 Methyl 2-formylthiazole-4-carboxylate CAS No. 921927-88-0

Methyl 2-formylthiazole-4-carboxylate

Cat. No. B1631942
M. Wt: 171.18 g/mol
InChI Key: MYVFZBRIMAKBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09226974B2

Procedure details

Thiazole-4-carboxylate 3 (30 g, 122 mmol) was dissolved in 300 mL of acetone, to which was added aqueous HCl (21 mL, 2M). After keeping the reaction mixture at RT for overnight, the reaction mixture was heated up and kept at 60° C. for 2 h. The reaction mixture was then cooled and evaporated under vacuum to give a residue which was taken up in 200 mL of DCM. DCM solution was then washed with saturated NaHCO3 solution and then brine and dried over anhydrous Na2SO4. DCM solution was filtered and concentrated under vacuum to give the concentrated solution which was triturated by ether to give methyl 2-formylthiazole-4-carboxylate 4 (14 g, 82 mmol, 54% for two steps) as a white solid. 1HNMR (400 MHz, CDCl3) δ 133-8-p 110.16 (d, J=1.3 Hz, 1H), 8.53 (d, J=1.3 Hz, 1H), 4.01 (s, 3H).
Name
Thiazole-4-carboxylate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[C:5]1[S:6][CH:7]=[C:8]([C:10]([O:12][CH3:13])=[O:11])[N:9]=1)C.Cl>CC(C)=O.C(Cl)Cl>[CH:4]([C:5]1[S:6][CH:7]=[C:8]([C:10]([O:12][CH3:13])=[O:11])[N:9]=1)=[O:3]

Inputs

Step One
Name
Thiazole-4-carboxylate
Quantity
30 g
Type
reactant
Smiles
C(C)OC(C=1SC=C(N1)C(=O)OC)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
for overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated up
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a residue which
WASH
Type
WASH
Details
DCM solution was then washed with saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine and dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
DCM solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give the concentrated solution which
CUSTOM
Type
CUSTOM
Details
was triturated by ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)C=1SC=C(N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 82 mmol
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.